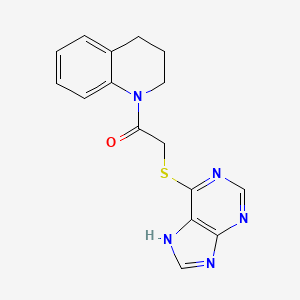![molecular formula C19H24FN7 B12244405 1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepane](/img/structure/B12244405.png)
1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepane is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining pyrazolo[1,5-a]pyrimidine and pyrimidine moieties, which are known for their significant biological activities.
Preparation Methods
The synthesis of 1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepane involves multiple steps, typically starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. A common method includes the copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized to introduce the diazepane and fluoropyrimidine groups . Industrial production methods often employ microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified pyrazolo[1,5-a]pyrimidine derivatives with altered functional groups.
Scientific Research Applications
1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepane has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and cellular pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazolo[1,5-a]pyrimidine moiety is known to mimic the structural features of biogenic purines, allowing it to interfere with nucleic acid synthesis and cellular signaling pathways . This interference can lead to the inhibition of cancer cell proliferation and the modulation of inflammatory responses.
Comparison with Similar Compounds
Similar compounds to 1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepane include other pyrazolo[1,5-a]pyrimidine derivatives and fluoropyrimidine-containing compounds. These similar compounds often share biological activities, such as anticancer and anti-inflammatory properties, but differ in their specific molecular targets and pathways . The uniqueness of this compound lies in its combined structure, which allows for a broader range of interactions and applications.
Properties
Molecular Formula |
C19H24FN7 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
7-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H24FN7/c1-4-15-18(20)19(22-12-21-15)26-7-5-6-25(8-9-26)17-11-13(2)23-16-10-14(3)24-27(16)17/h10-12H,4-9H2,1-3H3 |
InChI Key |
DIVYNKNHLDHYHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCCN(CC2)C3=CC(=NC4=CC(=NN43)C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B12244325.png)
![N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B12244337.png)
![2-[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12244340.png)
![3-({1-[(2-Chlorophenyl)methanesulfonyl]pyrrolidin-3-yl}methoxy)-6-methylpyridazine](/img/structure/B12244345.png)
![6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine](/img/structure/B12244347.png)
![2-Methyl-3-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12244356.png)
![N-[1-(pyridin-2-yl)azetidin-3-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B12244364.png)
![N-[1-(pyrazin-2-yl)azetidin-3-yl]-1H-indole-2-carboxamide](/img/structure/B12244374.png)
![3-(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B12244381.png)
![1-(4-Ethoxyphenyl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea](/img/structure/B12244383.png)
![3-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12244389.png)
![4-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B12244391.png)
![Dimethyl({methyl[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]sulfamoyl})amine](/img/structure/B12244401.png)

